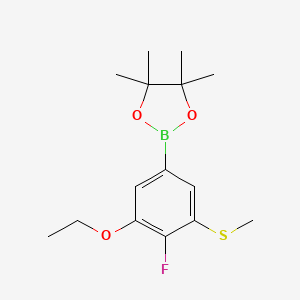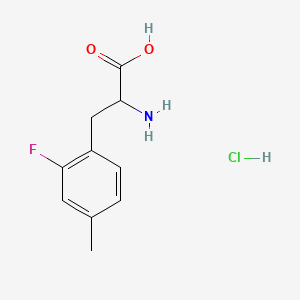
2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid hydrochloride is a synthetic amino acid derivative It is characterized by the presence of a fluorine atom and a methyl group on the phenyl ring, which is attached to the alpha carbon of the amino acid structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-fluoro-4-methylbenzaldehyde.
Formation of the Intermediate: The aldehyde undergoes a condensation reaction with glycine in the presence of a suitable catalyst to form the Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to ensure high-quality product.
化学反応の分析
Types of Reactions
2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets in biological systems. The fluorine atom and the methyl group on the phenyl ring may enhance its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride
- 2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride
- 2-Amino-3-(2-fluoro-4,5-dimethoxyphenyl)propanoic acid
Uniqueness
2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid hydrochloride is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring. This structural feature can influence its chemical reactivity, biological activity, and overall properties, making it distinct from other similar compounds.
特性
分子式 |
C10H13ClFNO2 |
|---|---|
分子量 |
233.67 g/mol |
IUPAC名 |
2-amino-3-(2-fluoro-4-methylphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H12FNO2.ClH/c1-6-2-3-7(8(11)4-6)5-9(12)10(13)14;/h2-4,9H,5,12H2,1H3,(H,13,14);1H |
InChIキー |
QUEKDPKRKASHFL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)CC(C(=O)O)N)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


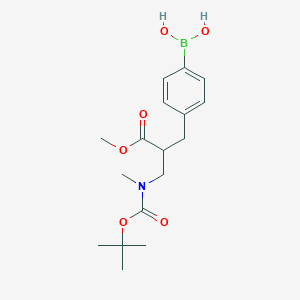
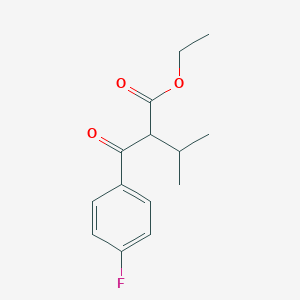
![Diethyl [2,2-bis(diethoxyphosphoryl)ethyl]propanedioate](/img/structure/B14032867.png)
![3,6-dimethyl-1-oxo-N-[3-(1H-tetrazol-1-yl)phenyl]-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B14032868.png)
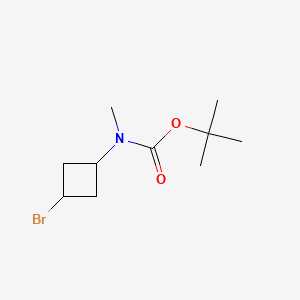
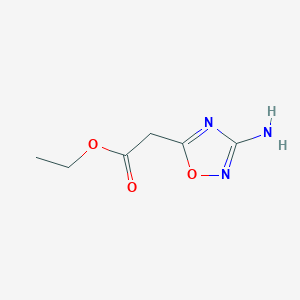
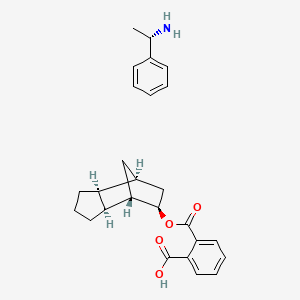
![Dimethyl (5-chlorothiazolo[5,4-b]pyridin-2-yl)carbonimidodithioate](/img/structure/B14032889.png)
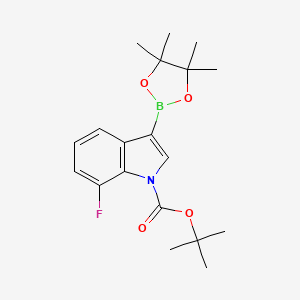
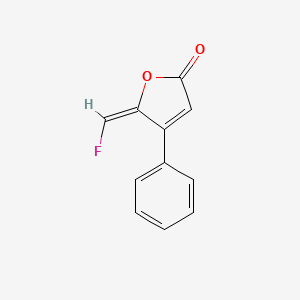
![2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-h]quinazoline](/img/structure/B14032902.png)
![(4-Bromo-2-fluoro-[1,1'-biphenyl]-3-yl)(methyl)sulfane](/img/structure/B14032903.png)
![8,11-Dioxadispiro[3.2.47.24]tridecan-2-OL](/img/structure/B14032928.png)
